4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Description
This compound features a 1,2,3,4-tetrahydroquinoxalin-2-one core, a bicyclic structure known for its role in modulating biological activity. Attached to this core is a piperidine-3-carbonyl group, which is further substituted with a thiophene-2-sulfonyl moiety. This combination suggests applications in central nervous system (CNS) targeting or enzyme inhibition, though specific data on its pharmacology remain unverified in the provided evidence.
Properties
IUPAC Name |
4-(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c22-16-12-21(15-7-2-1-6-14(15)19-16)18(23)13-5-3-9-20(11-13)27(24,25)17-8-4-10-26-17/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMJWLYQXWINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Thiophene-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Formation of the Tetrahydroquinoxalin-2-one Core: This step involves the cyclization of an appropriate diamine with a diketone to form the tetrahydroquinoxalin-2-one core.
Coupling of the Two Fragments: The final step involves coupling the thiophene-2-sulfonyl piperidine intermediate with the tetrahydroquinoxalin-2-one core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, optimization of reaction conditions, and the use of alternative reagents that are more cost-effective or environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
This compound features a tetrahydroquinoxaline core substituted with a thiophene-2-sulfonyl group and a piperidine-3-carbonyl moiety. The presence of these functional groups enhances its reactivity and potential biological activity.
Medicinal Chemistry
The compound is primarily investigated for its antitumor and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and exhibit significant antimicrobial activity against pathogens.
- Case Study : A derivative was synthesized and tested against several cancer cell lines using the MTT assay, revealing promising cytotoxic effects. The mechanism of action is thought to involve the inhibition of specific enzymes or receptors critical for tumor growth and survival.
Enzyme Inhibition
The structural components allow for effective binding to enzyme active sites, which can lead to the modulation of enzymatic activity.
- Example : Research indicates that the thiophene sulfonyl group can enhance binding affinity to target enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders.
Bioactive Compound Development
The compound's bioactivity has prompted investigations into its use as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analog: 4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Structure: Shares the tetrahydroquinoxalin-2-one core but substitutes the thiophene-sulfonyl-piperidine group with a pyridin-3-yl moiety .
- Pyridine’s hydrogen-bonding capability may alter target selectivity, favoring interactions with enzymes like kinases or receptors requiring planar aromatic recognition.
Thiophene Sulfonyl Derivatives
Tiagabine-Related Compounds (e.g., 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol)
- Structure : Contains bis(3-methyl-2-thienyl) groups attached to a butenyl chain and piperidine carboxylate .
- Tiagabine analogs are GABA reuptake inhibitors, suggesting the thiophene sulfonyl group in the target compound may share CNS activity but with distinct pharmacokinetic profiles .
2-Chloro-4-morpholin-4-yl-6-[4-(thiophene-2-sulfonyl)-piperazin-1-ylmethyl]-thieno[2,3-d]pyrimidine
- Structure: Integrates a thiophene-2-sulfonyl-piperazine group into a thienopyrimidine scaffold with a morpholine substituent .
- Implications: The piperazine (vs. Thienopyrimidine cores are common in kinase inhibitors (e.g., EGFR inhibitors), indicating divergent therapeutic applications compared to the tetrahydroquinoxalinone core .
Structural and Functional Comparison Table
Key Research Findings
Synthetic Accessibility :
- The thiophene-2-sulfonyl group is frequently introduced via sulfonylation reactions, as seen in ’s use of Suzuki coupling for boronic ester functionalization .
- Piperidine vs. piperazine choice impacts synthetic routes; piperazine’s additional nitrogen may require protective group strategies.
Biological Activity Trends: Thiophene sulfonyl derivatives exhibit varied target engagement: Tiagabine analogs act on GABA transporters , while thienopyrimidines target kinases . The tetrahydroquinoxalinone core’s rigidity may favor allosteric modulation over competitive inhibition.
Biological Activity
The compound 4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoxaline core with a thiophene-2-sulfonyl-piperidine moiety. The presence of these functional groups enhances its ability to interact with various biological targets. The structural complexity allows for diverse chemical properties, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For example, the piperidine ring facilitates binding to active sites on enzymes, influencing cellular signaling pathways and biological responses.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and thiophene groups have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. In particular, it may inhibit acetylcholinesterase (AChE) and urease activities. Compounds with similar piperidine structures have demonstrated strong inhibitory effects on these enzymes, suggesting that this compound could also possess similar properties .
Anticancer Activity
Thiophene derivatives have been reported to exhibit anticancer activity. Some studies have shown that related compounds can induce cytotoxic effects in human breast cancer cell lines, with certain derivatives being more potent than established chemotherapeutic agents like doxorubicin . This suggests that the compound may also have potential applications in cancer therapy.
Study 1: Enzyme Inhibition Assays
In one study, a series of piperidine derivatives were synthesized and evaluated for their enzyme inhibitory activity. The results indicated that several compounds exhibited significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . This highlights the potential of the thiophene-sulfonyl-piperidine scaffold in developing effective enzyme inhibitors.
Study 2: Antimicrobial Screening
A group of synthesized compounds bearing similar structural motifs was tested against multiple bacterial strains. The findings revealed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli , reinforcing the therapeutic potential of this class of compounds .
Data Tables
Q & A
What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization requires addressing reaction conditions, purification methods, and salt formation. For example:
- Reductive amination : Sodium triacetoxyborohydride (STAB) in acetic acid is effective for coupling piperidine derivatives with tetrahydroquinoline intermediates, achieving yields >60% .
- Purification : Column chromatography (e.g., silica gel) and HPLC are critical for isolating intermediates with >95% purity. For instance, tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate was purified to 95% purity via chromatography .
- Salt formation : HCl treatment in methanol converts free bases to dihydrochloride salts (72.6% yield) without compromising purity .
How can researchers confirm the structural integrity of this compound and its intermediates?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : H NMR identifies proton environments (e.g., thiophene sulfonyl protons at δ ~7.5 ppm, piperidine signals at δ ~1.5–3.0 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., molecular ion peaks matching calculated values within 0.1 Da) .
- HPLC : Ensures >95% purity by detecting residual solvents or unreacted precursors .
What advanced assays are suitable for evaluating its biological activity, and how should contradictions in inhibitory data be resolved?
Methodological Answer:
- NOS inhibition assays : Use recombinant human iNOS, eNOS, or nNOS isoforms expressed in Baculovirus-infected Sf9 cells. Radioactive methods quantify NO production, with IC values indicating isoform selectivity .
- Addressing contradictions : Variability may arise from enzyme sources (e.g., species-specific isoforms) or assay conditions (e.g., co-factor concentrations). Cross-validate using orthogonal methods like fluorescence-based NO detection and compare results with structurally analogous compounds (e.g., thiophene-linked triazoles) .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Modular synthesis : Replace thiophene-2-sulfonyl with other heterocycles (e.g., furan, pyridine) to assess electronic effects on bioactivity .
- Piperidine modifications : Introduce substituents (e.g., methyl, acetyl) at the piperidine nitrogen to evaluate steric/electronic impacts on target binding .
- Biological testing : Screen analogs against multiple targets (e.g., kinases, GPCRs) to identify selectivity profiles. For example, thiophene-linked triazoles showed antimicrobial activity dependent on substituent positioning .
What computational strategies can predict its molecular interactions and solubility?
Methodological Answer:
- Molecular docking : Use X-ray crystallography data (e.g., piperidine-carboxylate derivatives) to model binding poses in target proteins like NOS or kinases .
- Solubility prediction : Apply quantitative structure-property relationship (QSPR) models incorporating logP, polar surface area, and hydrogen-bonding capacity. Experimental validation via shake-flask method in buffers (pH 1–7) is critical .
How should researchers address discrepancies in reported enzymatic inhibition data across studies?
Methodological Answer:
- Standardize assays : Use identical enzyme batches (e.g., recombinant human isoforms) and buffer conditions (pH, temperature) .
- Control comparisons : Include reference inhibitors (e.g., L-NAME for NOS) to normalize activity measurements.
- Meta-analysis : Pool data from analogous compounds (e.g., 3,4-dihydroquinolin-2-ones) to identify trends in substituent effects or assay artifacts .
What strategies enhance the stability of this compound during long-term storage?
Methodological Answer:
- Salt formulation : Dihydrochloride salts improve stability over free bases due to reduced hygroscopicity .
- Storage conditions : Store at -20°C in amber vials under inert gas (N or Ar) to prevent oxidation of the thiophene sulfonyl group .
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS analysis .
How can in vivo pharmacokinetic (PK) studies be designed for this compound?
Methodological Answer:
- Dosing routes : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (F%).
- Bioanalysis : Use LC-MS/MS to quantify plasma/tissue concentrations. Metabolite identification via high-resolution MS (HRMS) .
- PK parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t) using non-compartmental analysis (NCA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
